molecular formula C14H10BrNO4 B1194607 2-[[(3-Bromophenyl)-oxomethyl]amino]-5-hydroxybenzoic acid

2-[[(3-Bromophenyl)-oxomethyl]amino]-5-hydroxybenzoic acid

Cat. No. B1194607
M. Wt: 336.14 g/mol
InChI Key: RTWXTCVRZFFJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(3-bromophenyl)-oxomethyl]amino]-5-hydroxybenzoic acid is a member of benzamides.

Scientific Research Applications

Synthesis of Related Compounds

  • Synthesis of Anti-Cancer Drugs : Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs inhibiting thymidylate synthase, is synthesized using 2-amino-5-methylbenzoic acid, which shares structural similarities with the compound (Cao Sheng-li, 2004).
  • Derivative Synthesis : Derivatives of 4-hydroxybenzoic acid, including those with substituents in positions related to the compound of interest, are synthesized and discussed, providing insight into the chemical manipulation of similar structures (G. Cavill, 1945).

Biological Applications

  • Biosynthesis of Ansamycins : 3-Amino-5-hydroxybenzoic acid, a structurally related compound, is identified as a precursor in the biosynthesis of ansamycins, suggesting potential biosynthetic pathways for similar compounds (O. Ghisalba, J. Nüesch, 1981).

Chemical Properties and Applications

  • Electrochemical Applications : The electrochemical oxidation of 3-Hydroxybenzoic acid, a similar compound, is used to develop sensors, indicating potential electrochemical applications for related compounds (T. V. Shishkanova et al., 2021).
  • Synthesis of Sensitive Trinder Reactive Agents : 2,4,6-Tribromo-3-hydroxybenzoic acid, a related compound, demonstrates the potential for synthesizing sensitive reactive agents, hinting at the chemical utility of the compound (Feng Yu-chuan, 2012).
  • Novel Enzymatic Pathways : Studies on 4-amino-3-hydroxybenzoic acid in Bordetella sp. strain 10d reveal novel enzymatic pathways, suggesting possible new enzymatic applications for similar compounds (Chika Orii et al., 2004).

properties

Product Name

2-[[(3-Bromophenyl)-oxomethyl]amino]-5-hydroxybenzoic acid

Molecular Formula

C14H10BrNO4

Molecular Weight

336.14 g/mol

IUPAC Name

2-[(3-bromobenzoyl)amino]-5-hydroxybenzoic acid

InChI

InChI=1S/C14H10BrNO4/c15-9-3-1-2-8(6-9)13(18)16-12-5-4-10(17)7-11(12)14(19)20/h1-7,17H,(H,16,18)(H,19,20)

InChI Key

RTWXTCVRZFFJIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=C(C=C2)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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